3-(dichloromethyl)-1,5-dimethyl-1H-Pyrazole
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Overview
Description
3-(Dichloromethyl)-1,5-dimethylpyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a dichloromethyl group and two methyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dichloromethyl)-1,5-dimethylpyrazole can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of 3-(Dichloromethyl)-1,5-dimethylpyrazole may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and purification methods is critical to achieving high efficiency and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Dichloromethyl)-1,5-dimethylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole derivatives with fewer chlorine atoms.
Scientific Research Applications
3-(Dichloromethyl)-1,5-dimethylpyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(Dichloromethyl)-1,5-dimethylpyrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone: Known for its strong mutagenic activity.
Dichloromethane: A widely used solvent with similar chlorinated functional groups.
Uniqueness
3-(Dichloromethyl)-1,5-dimethylpyrazole is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its dichloromethyl group and pyrazole ring system make it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C6H8Cl2N2 |
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Molecular Weight |
179.04 g/mol |
IUPAC Name |
3-(dichloromethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H8Cl2N2/c1-4-3-5(6(7)8)9-10(4)2/h3,6H,1-2H3 |
InChI Key |
AEGPDOYNVAZHQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)C(Cl)Cl |
Origin of Product |
United States |
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